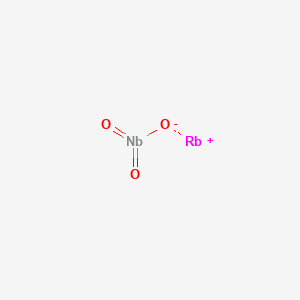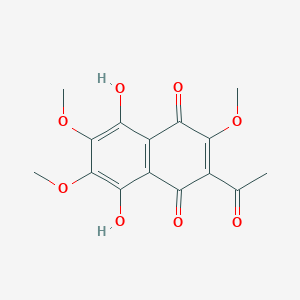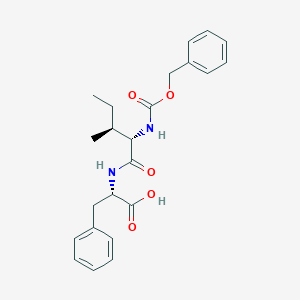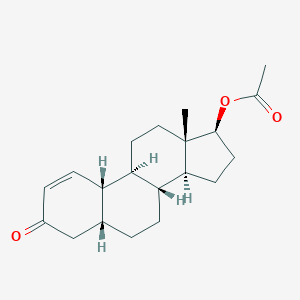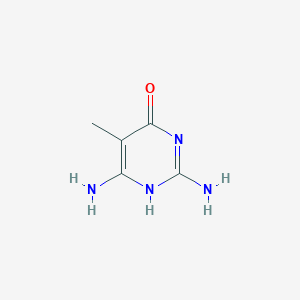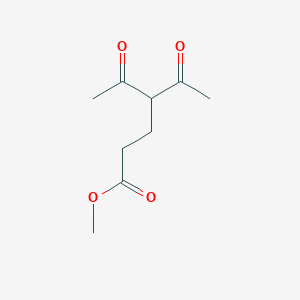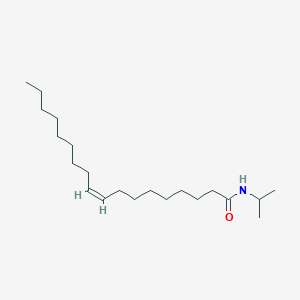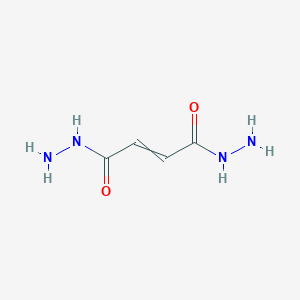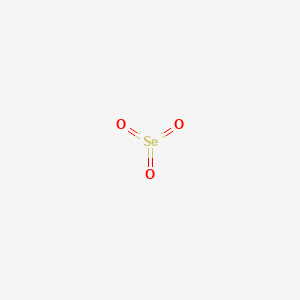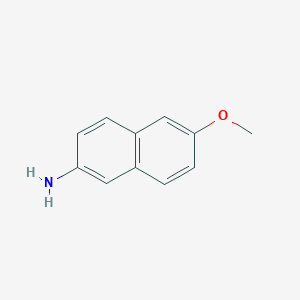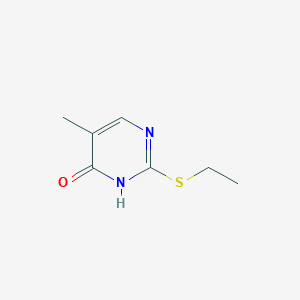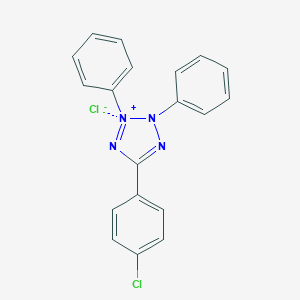
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrazole derivatives, including 5-(4-chlorophenyl)-2,3-diphenyl-2H-tetrazol-3-ium chloride, involves multiple steps that lead to the formation of the desired compound with specific structural characteristics. These steps are carefully designed to ensure the successful incorporation of the tetrazole ring, which is central to the compound's unique properties (Al-Hourani et al., 2015).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by X-ray crystallography, revealing that the tetrazole rings are essentially planar. Aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups, indicating distinct spatial arrangements that could influence the molecule's reactivity and interactions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 5-(4-chlorophenyl)-2,3-diphenyl-2H-tetrazol-3-ium chloride is influenced by its molecular structure. The presence of the tetrazole ring and chlorophenyl group contributes to the compound's ability to participate in various chemical reactions, including hydrogen bonding and interactions with enzymes as indicated in COX-2 inhibitor studies (Al-Hourani et al., 2015).
Aplicaciones Científicas De Investigación
-
Scientific Field: Biological Research
- Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been found in many important synthetic drug molecules and have various biological activities .
- Methods of Application : These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Scientific Field: Antiviral Research
- Application : A compound with a similar structure, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, has been synthesized and tested for antiviral activity .
- Methods of Application : The compound was synthesized from 4-chlorobenzoic acid in a six-step process .
- Results : The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity .
-
Scientific Field: Material Science
- Application : Polysulfones, which contain an aryl - SO2 -aryl subunit similar to the compound you mentioned, are high-performance thermoplastics known for their toughness and stability at high temperatures .
- Methods of Application : These polymers are used in electrical equipment, vehicle construction, and medical technology due to their outstanding resistance to heat, oxidation, and hydrolysis .
- Results : Polysulfones can be used in a temperature range from -100 to +200 °C .
-
Scientific Field: Antiviral Research
- Application : A compound with a similar structure, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives, has been synthesized and tested for antiviral activity .
- Methods of Application : This compound was synthesized from p-chlorobenzoic acid .
- Results : The incorporation of two different pharmacophores in a single structure led to the development of novel derivatives .
-
Scientific Field: Biological Research
- Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been found in many important synthetic drug molecules and have various biological activities .
- Methods of Application : These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Scientific Field: Antiviral Research
- Application : A compound with a similar structure, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives, has been synthesized and tested for antiviral activity .
- Methods of Application : This compound was synthesized from p-chlorobenzoic acid .
- Results : The incorporation of two different pharmacophores in a single structure led to the development of novel derivatives .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN4.ClH/c20-16-13-11-15(12-14-16)19-21-23(17-7-3-1-4-8-17)24(22-19)18-9-5-2-6-10-18;/h1-14H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVUWNFRJMAMY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cytidine,[5-3H]](/img/structure/B77100.png)
